molecular formula C16H25N B13585601 (1-(4-Isopropylphenyl)cyclohexyl)methanamine

(1-(4-Isopropylphenyl)cyclohexyl)methanamine

Cat. No.: B13585601
M. Wt: 231.38 g/mol
InChI Key: NDKIOBQBSLKERO-UHFFFAOYSA-N
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Description

(1-(4-Isopropylphenyl)cyclohexyl)methanamine is an organic compound with the molecular formula C16H25N and a molecular weight of 231.38 g/mol . It is a cyclohexyl derivative with an isopropylphenyl group attached to the cyclohexyl ring and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Isopropylphenyl)cyclohexyl)methanamine typically involves the reaction of 4-isopropylphenylcyclohexanone with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Isopropylphenyl)cyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1-(4-Isopropylphenyl)cyclohexyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-Isopropylphenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Methylphenyl)cyclohexyl)methanamine
  • (1-(4-Ethylphenyl)cyclohexyl)methanamine
  • (1-(4-Propylphenyl)cyclohexyl)methanamine

Uniqueness

(1-(4-Isopropylphenyl)cyclohexyl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

[1-(4-propan-2-ylphenyl)cyclohexyl]methanamine

InChI

InChI=1S/C16H25N/c1-13(2)14-6-8-15(9-7-14)16(12-17)10-4-3-5-11-16/h6-9,13H,3-5,10-12,17H2,1-2H3

InChI Key

NDKIOBQBSLKERO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCCCC2)CN

Origin of Product

United States

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